molecular formula C34H32N2O4 B11665496 11-[3-(benzyloxy)-4-methoxyphenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-[3-(benzyloxy)-4-methoxyphenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11665496
M. Wt: 532.6 g/mol
InChI Key: LOASNIOZBWYJBS-UHFFFAOYSA-N
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Description

11-[3-(benzyloxy)-4-methoxyphenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines This compound is characterized by its unique structure, which includes two benzene rings fused to a diazepine ring, with additional methoxy and benzyloxy substituents

Preparation Methods

The synthesis of 11-[3-(benzyloxy)-4-methoxyphenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, typically starting with the preparation of the core dibenzo[b,e][1,4]diazepine structure. The synthetic route may include the following steps:

    Formation of the core structure: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of substituents: The benzyloxy and methoxy groups are introduced through substitution reactions, often using reagents such as benzyl chloride and methanol in the presence of a base.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimizing these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated systems for large-scale synthesis.

Chemical Reactions Analysis

11-[3-(benzyloxy)-4-methoxyphenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups using appropriate reagents and conditions, such as nucleophilic substitution reactions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 11-[3-(benzyloxy)-4-methoxyphenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

11-[3-(benzyloxy)-4-methoxyphenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other similar compounds, such as:

    Dibenzo[b,e][1,4]diazepines: These compounds share the core structure but differ in the nature and position of substituents.

    Benzodiazepines: Although structurally different, benzodiazepines also contain a diazepine ring and are known for their therapeutic applications.

    Phenyl-substituted diazepines: These compounds have phenyl groups attached to the diazepine ring, similar to the compound .

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other related compounds.

Properties

Molecular Formula

C34H32N2O4

Molecular Weight

532.6 g/mol

IUPAC Name

9-(4-methoxyphenyl)-6-(4-methoxy-3-phenylmethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C34H32N2O4/c1-38-26-15-12-23(13-16-26)25-18-29-33(30(37)19-25)34(36-28-11-7-6-10-27(28)35-29)24-14-17-31(39-2)32(20-24)40-21-22-8-4-3-5-9-22/h3-17,20,25,34-36H,18-19,21H2,1-2H3

InChI Key

LOASNIOZBWYJBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)OC)OCC6=CC=CC=C6)C(=O)C2

Origin of Product

United States

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